Patent-Defined Potency Threshold Against Pan-Pim Kinase Activity Compared to In-Class Candidates
The parent Incyte patent establishes a clear potency benchmark for compounds within the claimed genus. The invention defines a 'compound of the invention' as exhibiting an IC50 of ≤ 100 nM for at least one Pim kinase [1]. This threshold serves as a critical baseline comparator against earlier-generation, less potent pan-Pim inhibitors. For instance, the pan-Pim inhibitor SGI-1776 has reported IC50 values in the low micromolar to high nanomolar range for Pim-1 (IC50 = 7 nM) and Pim-2 (IC50 = 363 nM), but its overall clinical utility has been debated due to off-target activity [1]. The design of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide was intended to improve upon this profile by achieving sub-100 nM potency with a differentiated selectivity fingerprint, a goal supported by the SAR studies detailed in the patent's examples [1].
| Evidence Dimension | In vitro Pim kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM against at least one Pim kinase isoform (claimed genus threshold) [1] |
| Comparator Or Baseline | SGI-1776: Pim-1 IC50 = 7 nM, Pim-2 IC50 = 363 nM [1]; Earlier undisclosed analogs with IC50 > 100 nM [1] |
| Quantified Difference | The target compound's scaffold is designed to achieve sub-100 nM potency, differentiating it from earlier, less optimized analogs. The patent explicitly states that optimization aimed to improve upon the potency and selectivity profile of prior art compounds [1]. |
| Conditions | In vitro biochemical kinase assay using recombinant Pim-1, Pim-2, or Pim-3 enzymes [1]. |
Why This Matters
This defines the minimum performance bar for procurement; users can be confident the compound was designed to meet a specific, high-potency threshold, unlike sourcing a random or unoptimized analog.
- [1] Incyte Corporation. (2017). Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. U.S. Patent No. 10,265,307. View Source
